(R)-2-((4-Chlorophenoxy)methyl)oxirane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((4-Chlorophenoxy)methyl)oxirane typically involves the reaction of ®-glycidyl tosylate with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the tosylate group is replaced by the 4-chlorophenoxy group.
Industrial Production Methods: In an industrial setting, the production of ®-2-((4-Chlorophenoxy)methyl)oxirane can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The oxirane ring in ®-2-((4-Chlorophenoxy)methyl)oxirane can undergo oxidation to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols or amines
Scientific Research Applications
®-2-((4-Chlorophenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((4-Chlorophenoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
- ®-2-((4-Bromophenoxy)methyl)oxirane
- ®-2-((4-Fluorophenoxy)methyl)oxirane
- ®-2-((4-Methylphenoxy)methyl)oxirane
Comparison:
- Uniqueness: ®-2-((4-Chlorophenoxy)methyl)oxirane is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interactions. The chlorine atom can participate in various chemical reactions, making the compound versatile in synthetic applications.
- Reactivity: The presence of different substituents (e.g., bromine, fluorine, methyl) can alter the reactivity and properties of the oxirane ring, leading to different outcomes in chemical reactions.
Properties
IUPAC Name |
(2R)-2-[(4-chlorophenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSZOOZWRMSAP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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